5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a methoxy group and two methyl groups on the phenyl ring, which are attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxy-3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 5-(4-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3,5-dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
5-(4-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid: An oxidized derivative.
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-methanol: A reduced derivative.
Uniqueness
5-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a pyrazole ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxy-3,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-7-4-9(5-8(2)12(7)18-3)10-6-11(13(16)17)15-14-10/h4-6H,1-3H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPBEHUHVBALDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NNC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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